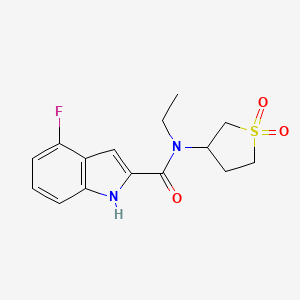
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
作用机制
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to activate immune cells. 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide also disrupts the blood supply to tumors by causing the blood vessels to become leaky and allowing immune cells to enter the tumor. This leads to the death of cancer cells and the reduction in tumor size.
Biochemical and Physiological Effects:
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). It also causes the blood vessels in tumors to become leaky, which allows immune cells to enter the tumor and attack cancer cells. 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-angiogenic effects, which means it disrupts the blood supply to tumors.
实验室实验的优点和局限性
One advantage of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer types. It also works by activating the immune system, which could potentially lead to long-lasting anti-tumor effects. However, there are also limitations to using 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments. It has been shown to have toxic effects on the liver and kidneys, which could limit its use in humans. It also has a short half-life, which means it needs to be administered frequently.
未来方向
There are several future directions for the study of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and how it activates the immune system. Another direction is to study its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, there is a need to develop more effective and less toxic analogs of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide that could be used in humans. Finally, more research is needed to determine the optimal dosing and administration schedule for 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide in humans.
合成方法
The synthesis of 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine to form 4-methylphenylhydrazine sulfonate. This is then reacted with 4,5-dimethylpyrazole-3-carboxylic acid to form 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. The synthesis process has been optimized over the years to improve yield and purity.
科学研究应用
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. It works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors. 4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-6-11(7-5-8)14-13(17)12-9(2)10(3)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZLDBRYUXVWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NNC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid](/img/structure/B6639205.png)
![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)









